molecular formula C15H14BrNO B5776333 N-(3-bromophenyl)-2,5-dimethylbenzamide

N-(3-bromophenyl)-2,5-dimethylbenzamide

Cat. No. B5776333
M. Wt: 304.18 g/mol
InChI Key: QLLPZRJYWUMYMD-UHFFFAOYSA-N
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Description

Typically, a compound’s description includes its IUPAC name, molecular formula, molecular weight, and structural formula. It may also include other names the compound is known by .


Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, and conditions of the reaction .


Molecular Structure Analysis

This involves analyzing the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography can be used .


Chemical Reactions Analysis

This involves studying the chemical reactions involving the compound. This can include reactions the compound undergoes, its reactivity, and the conditions under which it reacts .


Physical And Chemical Properties Analysis

This includes the compound’s physical properties such as melting point, boiling point, solubility, and density, and chemical properties such as reactivity and stability .

Scientific Research Applications

Anticancer Activity

N-(3-bromophenyl)-2,5-dimethylbenzamide and its analogs have been synthesized and studied for their anticancer activity . These compounds were tested against nine panels of 58 cancer cell lines at a concentration of 10^−5 M, and growth percent (GP) as well as percent growth inhibition (PGI) were calculated . Some of the compounds demonstrated significant anticancer activity against a few cancer cell lines .

Molecular Docking Studies

These compounds have also been used in molecular docking studies . This involves the study of how two or more atomic structures fit together, which helps in understanding the behavior of molecules in the biological system .

ADME and Toxicity Prediction

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these compounds have been studied . This is crucial in drug design as it predicts the future behavior of the drug in the body . Additionally, toxicity prediction is also carried out to assess the safety of these compounds .

DFT Studies

Density Functional Theory (DFT) studies have been conducted on these compounds . DFT is a computational quantum mechanical modelling method used in physics and chemistry to investigate the electronic structure of molecules .

Biological Activity

These compounds have been synthesized and their biological activity has been studied . This involves testing the compounds against various bacterial and fungal strains .

Synthesis and Characterization

The synthesis and characterization of these compounds is a major application . This involves the preparation of the compounds from substituted anilines in a satisfactory yield, followed by their characterization via spectroscopic techniques .

Mechanism of Action

If the compound is biologically active, its mechanism of action in the body would be described. This could involve the compound’s metabolic pathway, its interaction with biological macromolecules, and its effects on physiological processes .

Safety and Hazards

This involves understanding the compound’s toxicity, environmental impact, handling precautions, and first aid measures .

Future Directions

This could involve potential applications of the compound, ongoing research, and areas for future study .

properties

IUPAC Name

N-(3-bromophenyl)-2,5-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO/c1-10-6-7-11(2)14(8-10)15(18)17-13-5-3-4-12(16)9-13/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLLPZRJYWUMYMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromophenyl)-2,5-dimethylbenzamide

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